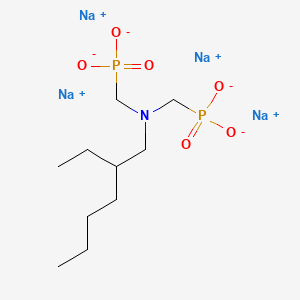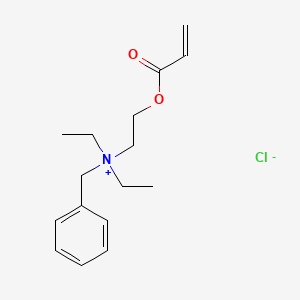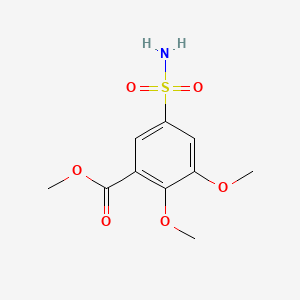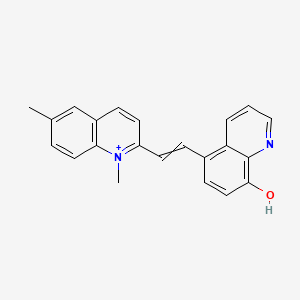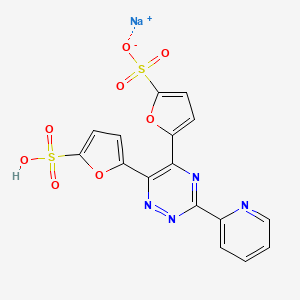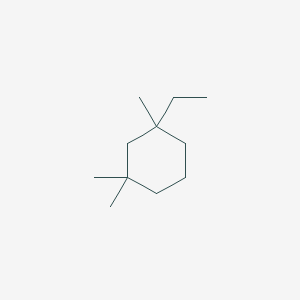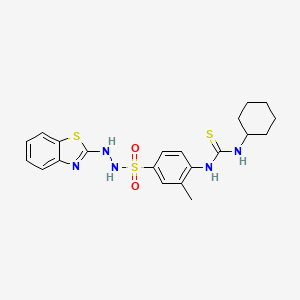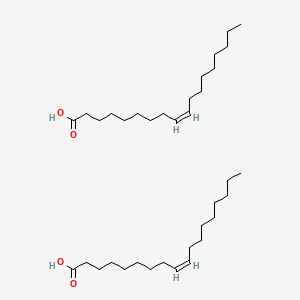
9-Octadecenoic acid (9Z)-, dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecenoic acid (9Z)-, dimer, also known as dimer acid, is a dimerized form of oleic acid. It is a viscous, yellowish liquid that is primarily used in the production of polyamide resins, adhesives, and coatings. The compound is derived from the dimerization of unsaturated fatty acids, particularly oleic acid, which is a monounsaturated omega-9 fatty acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The dimerization of 9-Octadecenoic acid (9Z)- typically involves a thermal or catalytic process. The thermal process involves heating the unsaturated fatty acids to high temperatures (around 250-300°C) in the presence of a clay catalyst. This process leads to the formation of a mixture of dimer acids, trimer acids, and unreacted monomers. The catalytic process, on the other hand, uses a catalyst such as montmorillonite clay or zeolites to facilitate the dimerization at lower temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of dimer acid involves the use of continuous reactors where the unsaturated fatty acids are fed into the reactor along with the catalyst. The reaction mixture is then heated to the desired temperature, and the dimerization process is carried out under controlled conditions. The resulting product is a mixture of dimer acids, which is then purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
9-Octadecenoic acid (9Z)-, dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dicarboxylic acids.
Reduction: Reduction of the dimer acid can yield saturated dimer acids.
Substitution: The carboxylic acid groups in the dimer acid can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Alcohols and amines are commonly used reagents for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Dicarboxylic acids.
Reduction: Saturated dimer acids.
Substitution: Esters and amides.
Scientific Research Applications
9-Octadecenoic acid (9Z)-, dimer has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of polyamide resins, which are used in coatings, adhesives, and sealants.
Biology: Studied for its potential role in cell membrane structure and function due to its fatty acid composition.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Used in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 9-Octadecenoic acid (9Z)-, dimer involves its interaction with various molecular targets and pathways. In biological systems, the compound can integrate into cell membranes, affecting their fluidity and function. It can also interact with enzymes and receptors involved in inflammatory and antimicrobial pathways, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated omega-9 fatty acid that is the precursor to 9-Octadecenoic acid (9Z)-, dimer.
Linoleic Acid: A polyunsaturated omega-6 fatty acid that can also undergo dimerization.
Stearic Acid: A saturated fatty acid that does not undergo dimerization but can be compared in terms of its fatty acid structure.
Uniqueness
This compound is unique due to its dimerized structure, which imparts different physical and chemical properties compared to its monomeric counterparts. The dimerization process results in a compound with higher molecular weight, increased viscosity, and different reactivity, making it suitable for specific industrial applications such as the production of polyamide resins and adhesives.
Properties
CAS No. |
7049-68-5 |
|---|---|
Molecular Formula |
C36H68O4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/2C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2*9-10H,2-8,11-17H2,1H3,(H,19,20)/b2*10-9- |
InChI Key |
YZAZXIUFBCPZGB-QZOPMXJLSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

